ALPRENOLOL_met017

Description

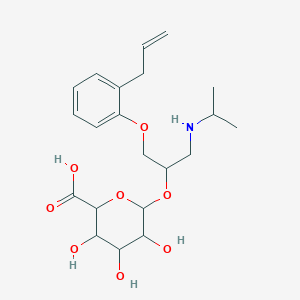

ALPRENOLOLmet017 is a metabolite or structurally related compound derived from alprenolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension and angina. Alprenolol itself (CAS 13707-88-5) has a molecular formula of C₁₅H₂₃NO₂·HCl and a molecular weight of 285.81 g/mol, indicating that ALPRENOLOL_met017 may retain the core structure but with functional group alterations impacting pharmacokinetics or receptor binding .

Properties

Molecular Formula |

C21H31NO8 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27) |

InChI Key |

BALXTVIXZJOBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .

Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.

Chemical Reactions Analysis

Types of Reactions: Alprenolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug and glucuronic acid . Transacylation reactions can lead to the formation of various positional isomers of the glucuronide .

Common Reagents and Conditions: The hydrolysis of alprenolol glucuronide can be catalyzed by acidic or basic conditions, as well as by specific enzymes such as beta-glucuronidase . Transacylation reactions may occur spontaneously under physiological conditions, influenced by factors such as pH and the presence of nucleophiles .

Major Products Formed: The major products formed from the hydrolysis of alprenolol glucuronide are alprenolol and glucuronic acid . Transacylation reactions can produce various positional isomers of the glucuronide, including 1-alpha, 2-alpha, 2-beta, 3-alpha, 3-beta, 4-alpha, and 4-beta isomers .

Scientific Research Applications

Alprenolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of glucuronide metabolites in biological samples .

In medicine, alprenolol glucuronide is investigated for its potential role in modulating the pharmacological effects of alprenolol. The formation of glucuronide conjugates can influence the duration and intensity of drug action by altering the drug’s solubility, distribution, and excretion .

Mechanism of Action

The mechanism of action of alprenolol glucuronide involves its formation through the conjugation of alprenolol with glucuronic acid. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of alprenolol . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion via the kidneys .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between ALPRENOLOL_met017 (inferred properties) and related beta-blockers/metabolites:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound* | Not specified | ~300–350 (estimated) | Not available | Likely hydroxylated or deuterated derivative of alprenolol |

| Alprenolol HCl | C₁₅H₂₃NO₂·HCl | 285.81 | 13707-88-5 | Parent compound; non-selective beta-blocker |

| Oxprenolol-d7 | C₁₅H₁₆D₇NO₃ | 272.40 | 1189805-10-4 | Deuterated form; altered metabolic stability |

| Atenolol Glucuronide | C₂₀H₃₀N₂O₉ | 442.47 | PA 01 0821007 | Glucuronidated metabolite; increased polarity |

| (S)-4-Hydroxymandelic Acid | C₈H₈O₄ | 168.15 | PA 01 0821008 | Oxidative metabolite; common in beta-blocker degradation |

*Inferred properties based on metabolic pathways for alprenolol .

Pharmacokinetic and Pharmacodynamic Insights

Metabolic Stability: this compound likely undergoes hepatic metabolism similar to alprenolol, which is primarily metabolized via cytochrome P450 enzymes. In contrast, deuterated compounds like Oxprenolol-d7 exhibit prolonged half-lives due to reduced metabolic clearance . Atenolol metabolites, such as its glucuronide, demonstrate enhanced water solubility, facilitating renal excretion, whereas alprenolol metabolites may retain lipophilicity, prolonging tissue distribution .

Receptor Binding: Alprenolol’s non-selectivity for β₁/β₂ receptors contrasts with atenolol’s β₁-selectivity. This compound may retain non-selective binding but with reduced potency due to structural modifications .

Analytical Methods: High-performance liquid chromatography (HPLC) methods validated for atenolol and lercanidipine (e.g., retention time, mobile phase optimization) could be adapted for this compound quantification, though column adjustments may be needed for polar metabolites .

Research Findings

- Synthetic Pathways: this compound may be synthesized via reductive amination or LiAlH₄ reduction, as seen in fendiline analogue preparation (e.g., sodium cyanoborohydride-mediated reactions) .

- Toxicological Profiles: N-Nitroso derivatives (e.g., N-Nitroso Oxprenolol) highlight the importance of monitoring nitrosamine impurities in this compound synthesis to avoid carcinogenic risks .

Critical Analysis of Contradictions and Gaps

- Structural Ambiguity: The exact structure of this compound remains undefined in the evidence, limiting direct comparisons.

- Analytical Challenges: While HPLC methods for atenolol are well-established , this compound may require specialized detection protocols due to structural uniqueness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.